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  • Product: 3-Fluoro-4-piperidinoaniline HCl
  • CAS: 1185295-16-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-piperidinoaniline Hydrochloride

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-piperidinoaniline hydrochloride, a key building block for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-piperidinoaniline hydrochloride, a key building block for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally related molecules and established analytical methodologies to present a robust predictive profile. We will delve into the structural and electronic characteristics, predictable physicochemical parameters, and detailed experimental protocols for its synthesis and characterization. This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating systems for analysis.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The aniline scaffold, a prevalent motif in pharmaceuticals, is often functionalized with fluorine to fine-tune its electronic properties and basicity. 3-Fluoro-4-piperidinoaniline hydrochloride combines the electronic influence of a fluorine atom ortho to a basic amino group with the conformational properties of a piperidine ring. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine, which is a critical consideration for drug formulation and bioavailability.

This guide will systematically explore the synthesis and characterization of this compound, providing both theoretical understanding and practical methodologies.

Molecular Structure and Key Physicochemical Properties

The foundational attributes of 3-Fluoro-4-piperidinoaniline hydrochloride are summarized below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValue/Predicted ValueSource
Molecular Formula C₁₁H₁₅FN₂ · HCl[2]
Molecular Weight 230.71 g/mol (Hydrochloride Salt)[2]
194.25 g/mol (Free Base)[2]
CAS Number 1245569-19-0[2]
Appearance Predicted: White to off-white or pale yellow solidInferred from related compounds
Melting Point Predicted: >125 °CInferred from 3-Fluoro-4-morpholinoaniline (121-125 °C)
Boiling Point Not available (decomposes)N/A
Aqueous Solubility Predicted: SolubleAniline hydrochlorides are generally water-soluble[3]
pKa (of the anilinium ion) Predicted: ~3.5 - 4.5Inferred from the effect of electron-withdrawing groups on aniline's pKa[4][5]
logP (Octanol-Water Partition Coefficient) Predicted: ~2.0-2.5Inferred from related structures

Synthesis and Purification

The synthesis of 3-Fluoro-4-piperidinoaniline hydrochloride can be logically approached through a two-step process: nucleophilic aromatic substitution followed by reduction and salt formation. This strategy is guided by established reactivity patterns of fluorinated nitroaromatics.

Synthetic Pathway

Synthesis_Workflow A 1,2-Difluoro-4-nitrobenzene C 3-Fluoro-4-piperidino-nitrobenzene A->C Nucleophilic Aromatic Substitution (SNAr) B Piperidine D 3-Fluoro-4-piperidinoaniline C->D Nitro Group Reduction E 3-Fluoro-4-piperidinoaniline hydrochloride D->E Salt Formation (HCl)

Caption: Proposed synthetic workflow for 3-Fluoro-4-piperidinoaniline hydrochloride.

Step-by-Step Experimental Protocol

Part A: Synthesis of 3-Fluoro-4-piperidino-nitrobenzene via SNAr

This step leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic aromatic substitution (SNAr)[6][7]. The fluorine atom para to the nitro group is more activated and will be preferentially displaced by piperidine.

  • Reagents and Equipment:

    • 1,2-Difluoro-4-nitrobenzene

    • Piperidine (2 equivalents)

    • Potassium carbonate (K₂CO₃) (1.5 equivalents)

    • Dimethyl sulfoxide (DMSO)

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a solution of 1,2-difluoro-4-nitrobenzene in DMSO, add potassium carbonate and piperidine.

    • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Part B: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reagents and Equipment:

    • 3-Fluoro-4-piperidino-nitrobenzene

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

  • Procedure:

    • Dissolve the crude 3-Fluoro-4-piperidino-nitrobenzene in methanol or ethanol.

    • Carefully add the 10% Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (typically 50 psi or balloon pressure) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-piperidinoaniline.

Part C: Hydrochloride Salt Formation

Formation of the hydrochloride salt enhances the compound's stability and aqueous solubility.

  • Reagents and Equipment:

    • Crude 3-Fluoro-4-piperidinoaniline

    • Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

    • Beaker and magnetic stirrer

  • Procedure:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Slowly add a solution of hydrochloric acid in the same or a miscible solvent with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aniline derivatives. A reversed-phase method is typically employed.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Purity Assessment) D->E

Caption: General workflow for HPLC analysis of 3-Fluoro-4-piperidinoaniline hydrochloride.

Typical HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra will exhibit characteristic signals for the aromatic, piperidine, and amino protons and carbons. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of nearby protons and carbons.

  • ¹H NMR: Expect signals for the aromatic protons (likely complex multiplets due to F-H coupling), the piperidine protons (broad multiplets), and the amino protons (a broad singlet).

  • ¹³C NMR: Aromatic carbons will show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The piperidine carbons will appear in the aliphatic region.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.

  • C-N stretching: Aromatic amine C-N stretching will appear around 1250-1360 cm⁻¹.

  • C-F stretching: A strong absorption band in the region of 1000-1400 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Expected [M+H]⁺: For the free base, the protonated molecular ion should be observed at m/z 195.13.

  • Fragmentation: Common fragmentation pathways for N-arylpiperidines involve cleavage of the piperidine ring and the bond between the aromatic ring and the piperidine nitrogen[4].

Solubility and pKa Determination

5.1. Solubility Assessment

The aqueous solubility of the hydrochloride salt is a critical parameter. A standard shake-flask method can be employed to determine solubility at various pH values, which is particularly important for ionizable compounds.

5.2. pKa Determination

The pKa of the anilinium ion is a measure of the basicity of the aniline nitrogen. The electron-withdrawing effect of the ortho-fluorine atom is expected to decrease the basicity (lower the pKa) compared to unsubstituted aniline (pKa ≈ 4.6). Potentiometric titration or UV-Vis spectrophotometry are common methods for pKa determination.

Conclusion

This technical guide has provided a comprehensive framework for understanding the physicochemical properties of 3-Fluoro-4-piperidinoaniline hydrochloride. By leveraging data from analogous structures and established scientific principles, we have outlined its predicted properties, a plausible synthetic route, and detailed analytical methodologies for its characterization. This information serves as a valuable resource for researchers in medicinal chemistry and related fields, enabling the effective utilization of this important chemical building block.

References

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. [Link]

  • Aniline and Aniline Hydrochloride. (2020). Some Aromatic Amines and related Compounds - NCBI. [Link]

  • Substituent effects on the physical properties and pKa of aniline. (n.d.). ResearchGate. [Link]

  • Why is aniline soluble in HCl?. (2018). Quora. [Link]

  • 3-Fluoro-4-methylaniline. (n.d.). PubChem. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT Scholar. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • pKa Data Compiled by R. Williams page-1. (n.d.). pKa Values INDEX. [Link]

  • 15.13: Amines as Bases. (2020). Chemistry LibreTexts. [Link]

  • Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. (2010). Analytical Letters - Taylor & Francis. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). dergipark.org.tr. [Link]

  • FTIR and Raman Spectra, DFT and Normal Coordinate Computations of 2,4,5- And 2,4,6-tri-fluoroanilines. (2009). PubMed. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). PMC. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). mdpi.com. [Link]

  • p-Fluoroaniline. (n.d.). NIST WebBook. [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • 4-Fluoroaniline. (n.d.). SpectraBase. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). PMC. [Link]

  • Efforts towards a Noyori reduction of a 3-fluorpiperidin-4-one with dynamic kinetic resolution. (n.d.). ResearchGate. [Link]

  • 3-(4-Fluorophenyl)piperidine. (n.d.). PubChem. [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Aromatic Substitution. (n.d.). Vapourtec. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube. [Link]

Sources

Exploratory

1H and 13C NMR spectra data for 3-Fluoro-4-piperidinoaniline HCl

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-4-piperidinoaniline HCl Introduction In the landscape of modern drug discovery and development, fluorinated aniline scaffolds are of paramount importa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-4-piperidinoaniline HCl

Introduction

In the landscape of modern drug discovery and development, fluorinated aniline scaffolds are of paramount importance. The strategic introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-4-piperidinoaniline is one such privileged structure, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its hydrochloride (HCl) salt form is often preferred for its improved stability and solubility.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For researchers and scientists in drug development, a comprehensive understanding of the NMR spectral data for key intermediates like 3-Fluoro-4-piperidinoaniline HCl is non-negotiable. It provides the definitive proof of structure, enables rigorous quality control, and offers insights into the electronic and conformational properties of the molecule.

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Fluoro-4-piperidinoaniline HCl. In the absence of directly published spectra for this specific salt, this guide synthesizes data from structurally analogous compounds and fundamental NMR principles to offer a robust and reliable interpretation. We will delve into the causality behind spectral features, propose self-validating experimental protocols, and ground all claims in authoritative references.

Molecular Structure and Key NMR-Active Nuclei

To interpret the NMR spectra, we must first understand the molecular structure and identify the unique atomic environments. The HCl salt of 3-Fluoro-4-piperidinoaniline will exist primarily as the anilinium ion, where the exocyclic nitrogen is protonated. This protonation has a profound effect on the electron density of the aromatic ring, a key factor we will explore in our spectral analysis.

The structure is numbered below for unambiguous assignment of NMR signals.

Caption: Structure of 3-Fluoro-4-piperidinoanilinium ion.

Key Structural Influences on NMR Spectra:

  • Anilinium Ion: The protonated amino group (-NH₃⁺) is strongly electron-withdrawing, which deshields the attached aromatic ring, causing its proton and carbon signals to shift downfield compared to the neutral aniline.[1][2]

  • Fluorine Substituent: The ¹⁹F nucleus (spin I=1/2) couples with nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns. The magnitude of this coupling (J-coupling) is dependent on the number of bonds separating the nuclei.[3][4][5]

  • Piperidine Ring: This saturated heterocyclic ring will exhibit signals in the aliphatic region of the spectrum. The protons on carbons adjacent to the nitrogen (Cα, Cα') will be deshielded relative to the other piperidine protons (Cβ, Cβ', Cγ).

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For 3-Fluoro-4-piperidinoaniline HCl, we anticipate distinct regions for the aromatic, piperidine, and ammonium protons. The choice of solvent is critical; DMSO-d₆ is ideal as it readily dissolves the HCl salt and allows for the observation of the exchangeable N-H protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
NH₃⁺9.0 - 10.0broad singlet (br s)-3H
H2~7.20doublet of doublets (dd)³JHH ≈ 8-9, ⁴JHF ≈ 5-71H
H5~7.10doublet (d)³JHH ≈ 8-91H
H6~6.95doublet of doublets (dd)³JHH ≈ 8-9, ³JHF ≈ 9-111H
Cα-H (piperidine)~3.10broad multiplet (br m)-4H
Cβ, Cγ-H (piperidine)~1.60 - 1.80broad multiplet (br m)-6H

Detailed Rationale:

  • Aromatic Region (δ 6.9-7.3 ppm): The electron-withdrawing nature of the -NH₃⁺ group shifts all aromatic protons downfield.[1]

    • H6: This proton is ortho to the fluorine atom and meta to the anilinium group. It will appear as a doublet of doublets due to coupling with H5 (³JHH ≈ 8-9 Hz) and the fluorine atom (³JHF ≈ 9-11 Hz).[6]

    • H2: This proton is meta to the fluorine and ortho to the anilinium group. It will also be a doublet of doublets, coupling to H6 (³JHH ≈ 8-9 Hz) and a weaker long-range coupling to fluorine (⁴JHF ≈ 5-7 Hz).[3]

    • H5: This proton is para to the fluorine and meta to the anilinium group. It will likely appear as a doublet, primarily split by H6 (³JHH ≈ 8-9 Hz). Any five-bond coupling to fluorine (⁵JHF) would be very small and likely not resolved.

  • Piperidine Region (δ 1.6-3.2 ppm):

    • The protons on the α-carbons, being directly attached to the nitrogen atom, are the most deshielded and will appear around δ 3.10 ppm. This is consistent with data for N-phenylpiperidine.[7]

    • The protons on the β and γ carbons are further from the nitrogen and will resonate upfield, likely as a complex and broad multiplet between δ 1.60 and 1.80 ppm.[8][9] The signals are often broad due to conformational exchange of the piperidine ring.

  • Ammonium Protons (δ 9.0-10.0 ppm): The three protons of the -NH₃⁺ group will be significantly deshielded and appear as a broad singlet. Its chemical shift and broadness are highly dependent on concentration, temperature, and residual water in the solvent.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the unique carbon environments. The most telling feature will be the large one-bond coupling between C3 and the fluorine atom, and smaller, long-range couplings to the other aromatic carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key C-F Coupling
C3~155¹JCF ≈ 240-250 Hz (d)
C1~145³JCF ≈ 8-10 Hz (d)
C4~135²JCF ≈ 10-15 Hz (d)
C5~125⁴JCF ≈ 3-5 Hz (d)
C2~118³JCF ≈ 3-5 Hz (d)
C6~110²JCF ≈ 20-25 Hz (d)
Cα (piperidine)~52⁵JCF ≈ 1-2 Hz (d) or unresolved
Cβ (piperidine)~26-
Cγ (piperidine)~24-

Detailed Rationale:

  • Aromatic Region (δ 110-160 ppm):

    • C3: The carbon directly bonded to fluorine (C3) will be significantly downfield and exhibit a very large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.[3][10]

    • C4 and C6: These carbons are two bonds away from fluorine (²JCF) and will also show doublet splitting, typically in the range of 10-25 Hz. Data from the analogous 3-fluoro-4-morpholinoaniline shows a ²JCF of ~24 Hz for the carbon ortho to fluorine and a ²JCF of ~10 Hz for the carbon ipso to the nitrogen.[11]

    • C1 and C2: These carbons are three bonds away from fluorine (³JCF) and will display smaller doublet splittings, generally between 3-10 Hz.[12]

    • C5: This carbon is four bonds away from fluorine (⁴JCF) and will have the smallest, and potentially unresolved, coupling of around 3-5 Hz.[10]

  • Aliphatic Region (δ 24-55 ppm):

    • The chemical shifts for the piperidine carbons are predicted based on data for 4-piperidinoaniline.[13] The α-carbon is the most downfield due to its proximity to the nitrogen.

    • A very weak, long-range five-bond coupling (⁵JCF) might be observable on the α-carbon, but it is often too small to be resolved in a standard ¹³C NMR spectrum.[11]

Experimental Protocols and Workflow

To obtain high-quality, reliable NMR data, adherence to a validated protocol is essential. The following section outlines the standard operating procedure for the analysis of 3-Fluoro-4-piperidinoaniline HCl.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 3-Fluoro-4-piperidinoaniline HCl into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic for an HCl salt, as it is an excellent solvent for polar compounds and its high boiling point minimizes evaporation. It also allows for the clear observation of labile N-H protons without rapid D/H exchange.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube, ensuring it is properly labeled.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set to a range of -2 to 12 ppm.

    • Number of Scans: Acquire 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a delay of 2 seconds to allow for adequate relaxation of the nuclei.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30').

    • Spectral Width: Set to a range of 0 to 200 ppm.

    • Number of Scans: Acquire 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): Use a delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Reference the spectra: For ¹H, the residual DMSO peak is at δ 2.50 ppm. For ¹³C, the DMSO-d₆ septet is centered at δ 39.52 ppm.

Workflow for Structural Verification

The trustworthiness of spectral assignment relies on a self-validating system. While 1D spectra provide the initial hypothesis, 2D NMR experiments are essential for confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Verification weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert shim Shim insert->shim acq_1h Acquire 1H Spectrum (16 scans) shim->acq_1h acq_13c Acquire 13C{1H} Spectrum (1024 scans) acq_1h->acq_13c process Process Data (FT, Phase, Baseline) acq_13c->process assign_1d Assign 1D Spectra (1H, 13C) process->assign_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) assign_1d->acq_2d confirm Confirm Assignments acq_2d->confirm final Final Structure Elucidation confirm->final

Caption: Experimental workflow for NMR analysis and structural verification.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming which protons are adjacent in the spin system. It would clearly show the correlation between H5 and H6, and between H6 and H2 on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It provides unambiguous confirmation of the C-H assignments in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for confirming the overall connectivity, for instance, by showing a correlation from the piperidine α-protons to the aromatic C1 carbon.

Conclusion

This technical guide provides a comprehensive, predictive framework for understanding the ¹H and ¹³C NMR spectra of 3-Fluoro-4-piperidinoaniline HCl. The protonation of the aniline nitrogen significantly influences the chemical shifts of the aromatic system, shifting them downfield. The presence of the fluorine atom introduces characteristic C-F and H-F coupling patterns that are diagnostic for the substitution pattern. By combining the predictive data presented in this guide with the robust experimental and 2D verification workflows, researchers and drug development professionals can confidently elucidate and confirm the structure of this important chemical entity, ensuring the integrity and quality of their synthetic endeavors.

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  • National Institute of Standards and Technology. N-Phenylpiperidine - the NIST WebBook.

  • ResearchGate. Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed....

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • Sigma-Aldrich. 3-Fluoro-4-piperidone Hydrochloride.

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Foundational

solubility profile of 3-Fluoro-4-piperidinoaniline HCl in organic solvents

An In-depth Technical Guide on the Solubility Profile of 3-Fluoro-4-piperidinoaniline HCl in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract: 3-Fluoro-4-piperidinoaniline hydrochloride is a su...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility Profile of 3-Fluoro-4-piperidinoaniline HCl in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: 3-Fluoro-4-piperidinoaniline hydrochloride is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. A comprehensive understanding of its solubility profile in organic solvents is fundamental for optimizing synthetic routes, purification strategies, and formulation development. As extensive quantitative solubility data for this specific compound is not widely available in published literature, this guide serves as a primary resource for researchers and drug development professionals. It provides a robust theoretical framework for predicting solubility based on physicochemical principles and offers detailed, field-proven experimental protocols for the systematic determination of both equilibrium and kinetic solubility. This document is structured to empower scientists to generate a reliable and comprehensive solubility profile for 3-Fluoro-4-piperidinoaniline HCl, thereby facilitating its effective application in research and development.

Part 1: Theoretical Framework and Physicochemical Considerations

The solubility of an active pharmaceutical ingredient (API) is not merely a physical constant but a critical property that dictates its behavior in various chemical and biological systems. For 3-Fluoro-4-piperidinoaniline HCl, its structure as a hydrochloride salt of a fluorinated aniline derivative provides key insights into its expected solubility.

Molecular Structure and its Influence on Solubility

3-Fluoro-4-piperidinoaniline HCl possesses several functional groups that govern its interactions with different solvents:

  • Aniline Moiety: The primary aromatic amine group can act as both a hydrogen bond donor and acceptor.

  • Piperidine Ring: A saturated heterocyclic amine that contributes to the overall basicity and steric bulk.

  • Fluoro Group: An electron-withdrawing group that modulates the pKa of the aniline nitrogen and can participate in weak hydrogen bonding.

  • Hydrochloride Salt: The presence of the charged ammonium group (R-NH3+) and the chloride counter-ion (Cl-) dramatically increases the polarity of the molecule compared to its free base form.[1] This salt formation is a common strategy to enhance aqueous solubility and improve bioavailability for amine-containing drugs.[1]

The governing principle of solubility is "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[2] For 3-Fluoro-4-piperidinoaniline HCl, its high polarity as a salt means it will require polar solvents to overcome the crystal lattice energy and achieve dissolution.

Predicted Qualitative Solubility Profile

Based on these structural features, a qualitative solubility profile can be predicted. This serves as a starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThese solvents can effectively solvate both the ammonium cation and the chloride anion through strong hydrogen bonding and ion-dipole interactions.[3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowThese solvents have large dipole moments and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected but may be limited.[2]
Intermediate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateLow to Very LowThe polarity of these solvents is generally insufficient to overcome the high crystal lattice energy of the salt.[3] The free base form would be significantly more soluble in these solvents.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleThe weak van der Waals forces offered by these solvents cannot disrupt the strong ionic and polar interactions within the salt's crystal structure.[2]

Note: This table presents predictions. Experimental verification is essential and is the primary focus of this guide.

Part 2: Standardized Protocols for Solubility Determination

To generate a reliable quantitative solubility profile, rigorous and standardized experimental methods are required. The following protocols describe the gold-standard shake-flask method for determining equilibrium solubility and a high-throughput method for assessing kinetic solubility.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for measuring the thermodynamic or equilibrium solubility of a compound, representing the point of saturation.[2][4]

Causality and Experimental Design: The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a prolonged period. This ensures that the measured concentration represents the true thermodynamic solubility limit at a given temperature. Agitation for 24-72 hours is crucial to ensure this equilibrium is reached.[4][5]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-Fluoro-4-piperidinoaniline HCl (e.g., 10-20 mg) to a known volume of the selected organic solvent (e.g., 2-5 mL) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

  • Equilibration: Place the vials in a temperature-controlled agitator (e.g., orbital shaker or shaking incubator) set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 72 hours.[4] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been achieved.[5]

  • Phase Separation: Once equilibrium is established, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.[2]

    • Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 or 0.45 µm PTFE) into a clean vial.[2][6] The filter must be pre-validated to ensure it does not adsorb the compound.

  • Quantification:

    • Prepare a stock solution of 3-Fluoro-4-piperidinoaniline HCl of known concentration in a suitable solvent (e.g., methanol).

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

    • Dilute the filtered saturated solution with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Data Reporting: Calculate the concentration of the saturated solution using the calibration curve, accounting for any dilution factors. Report the solubility in mg/mL and mol/L at the specified temperature.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B Incubate C Centrifuge to Pellet Solid B->C Equilibrium Reached D Filter Supernatant (e.g., 0.22 µm PTFE) C->D Clarify F Analyze Filtrate by HPLC D->F Quantify E Generate HPLC Calibration Curve E->F Calibrate G Calculate Concentration F->G Report

Caption: Generalized workflow for the shake-flask equilibrium solubility method.

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is often measured in early drug discovery as it is faster and requires less compound. It measures the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous or organic medium.[7][8] This is distinct from equilibrium solubility as it reflects the compound's tendency to remain in solution under non-equilibrium conditions.

Causality and Experimental Design: This high-throughput assay relies on detecting precipitation via light scattering (turbidity). A compound is rapidly diluted from a high-concentration DMSO stock into the target solvent. If the concentration exceeds its kinetic solubility limit, the compound will precipitate, causing the solution to become turbid, which can be measured by a plate reader.[8][9]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 3-Fluoro-4-piperidinoaniline HCl in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 or 20 mM).[9]

  • Plate Setup: In a 96-well microplate, add the target organic solvent to each well.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the wells to achieve a range of final concentrations (e.g., serial dilutions from 200 µM down to 1 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[8][9]

  • Measurement: Measure the turbidity of each well using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[8] An increase in absorbance relative to a solvent-only control indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the control wells.

Part 3: Data Interpretation and Application

Once solubility data has been generated, it must be compiled and interpreted to guide subsequent research and development activities.

Data Summary and Presentation

Quantitative data should be organized into a clear, concise table for easy comparison across different solvent systems.

Table: Experimental Solubility of 3-Fluoro-4-piperidinoaniline HCl at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Observations
Methanol Polar Protic [Experimental Value] [Calculated Value] [e.g., Clear solution]
Ethanol Polar Protic [Experimental Value] [Calculated Value] [e.g., Clear solution]
Acetonitrile Polar Aprotic [Experimental Value] [Calculated Value] [e.g., Fine precipitate]
Dichloromethane Intermediate Polarity [Experimental Value] [Calculated Value] [e.g., Largely insoluble]

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Practical Implications and Decision Making

The determined solubility profile directly informs critical decisions in the development lifecycle:

  • Process Chemistry: Solvents with high solubility (>10 mg/mL) are ideal candidates for reaction media and for purification via crystallization. Knowledge of solubility in anti-solvents (solvents where the compound is insoluble) is crucial for designing efficient crystallization procedures.

  • Formulation Science: For preclinical studies, identifying a suitable solvent system is the first step in developing a viable formulation for in vivo testing. Poor solubility in common pharmaceutical solvents may necessitate advanced formulation strategies.[10]

  • Analytical Chemistry: Selecting an appropriate diluent for analytical sample preparation (e.g., HPLC, NMR) requires knowledge of the compound's solubility to ensure complete dissolution and accurate quantification.

Decision-Making Based on Solubility Data

G cluster_pathways cluster_actions A Experimental Solubility Data B High Solubility (>10 mg/mL) A->B Evaluate C Moderate Solubility (1-10 mg/mL) A->C D Low Solubility (<1 mg/mL) A->D B_Action Ideal for Reaction & Crystallization B->B_Action C_Action Suitable for Formulation (Co-solvents may be needed) C->C_Action D_Action Use as Anti-solvent for Precipitation D->D_Action D_Action2 Requires Formulation Enhancement (e.g., Amorphous Dispersion) D->D_Action2

Caption: Logical flow for applying solubility data in process development.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

  • Kinetic Solubility Assays Protocol. AxisPharm. [URL: https://axispharm.com/application/files/5416/9826/5820/Kinetic_Solubility_Assays_Protocol.pdf]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-j8nlk8y41l5r/v1]
  • General Experimental Protocol for Determining Solubility. Benchchem. [URL: https://www.benchchem.
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408892/]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/admet/phys-chem-and-hcs-assays/solubility-assay]
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [URL: https://www.cpj.ac.cn/EN/10.11669/cpj.2019.16.014]
  • Annex 4. World Health Organization (WHO). [URL: https://cdn.who.int/media/docs/default-source/essential-medicines/2021-trs-1033/annex-4-trs-1033.pdf?sfvrsn=92f183a_1]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1323141&fileOId=1323142]
  • Coumarin | 91-64-5. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3112168_EN.htm]
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7216773/]
  • improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Benchchem. [URL: https://www.benchchem.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [URL: https://www.researchgate.net/publication/383020698_Shake-Flask_Aqueous_Solubility_assay_Kinetic_solubility_v1]
  • Turbidimetric Solubility Assay. Evotec. [URL: https://www.evotec.com/en/asset-library/downloads/fact-sheets/turbidimetric-solubility-assay]
  • Predicting drug solubility in organic solvents mixtures. Unipd. [URL: https://tesi.cab.unipd.it/70653/1/Predicting_drug_solubility_in_organic_solvents_mixtures.pdf]
  • API Solubility and Dissolution Enhancement Via Formulation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • 3-Fluoro-4-piperidinone, HCl. CymitQuimica. [URL: https://www.cymitquimica.com/3-fluoro-4-piperidinone-hcl]
  • SAFETY DATA SHEET. MilliporeSigma. [URL: https://www.sigmaaldrich.com/sds/sigma/104094]
  • 3-Fluoropiperidin-4-one hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25210510]
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/343603413_Determination_and_prediction_of_solubilities_of_active_pharmaceutical_ingredients_in_selected_organic_solvents]
  • 3-Fluoro-4-piperidone Hydrochloride | 1070896-59-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160bd6d0]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/244838.pdf]
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [URL: http://theses.gla.ac.uk/3070/]
  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=5752]
  • 4-(3-Fluorophenyl)-piperidine hydrochloride | 104774-94-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/flc/fluh99c79612]
  • 3-fluoroaniline. chemister.ru. [URL: http://chemister.ru/Database/properties-en.php?dbid=1&id=2083]
  • Compound 3-fluoro-4-(piperidin-1-yl)aniline hydrochloride. ChemDiv. [URL: https://store.chemdiv.
  • Coumarin CAS#: 91-64-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3112168.htm]
  • 3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET. Ossila. [URL: https://cdn.ossila.com/sds/3-fluoro-4-morpholinoaniline-sds.pdf]
  • 3-Fluoroaniline SDS, 372-19-0 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/3-fluoroaniline-cas-372-19-0.html]
  • Safety Data Sheet. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/17519m.pdf]
  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [URL: https://www.researchgate.net/figure/Properties-of-Amines-and-their-Hydrochloride-Salt_tbl1_282882894]
  • 4-Piperidinone,3-fluoro,HCl | 1070896-59-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41217730.htm]
  • A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Benchchem. [URL: https://www.benchchem.
  • Solubility of 3-Chloro-5-(4-fluorophenyl)aniline in Organic Solvents: A Technical Guide. Benchchem. [URL: https://www.benchchem.
  • Solubility of Organic Compounds. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Solubility]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Fluoro-4-piperidinoaniline HCl in the Synthesis of Advanced Therapeutics

Here is a comprehensive, highly technical Application Note and Protocol guide detailing the utility of 3-Fluoro-4-piperidinoaniline HCl in pharmaceutical synthesis, structured to meet the rigorous standards of drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, highly technical Application Note and Protocol guide detailing the utility of 3-Fluoro-4-piperidinoaniline HCl in pharmaceutical synthesis, structured to meet the rigorous standards of drug development professionals.

Introduction & Scientific Rationale

3-Fluoro-4-piperidinoaniline hydrochloride (CAS: 1245569-19-0) is a highly versatile, bifunctional pharmaceutical intermediate[1]. Structurally, it consists of an aniline core substituted with a fluorine atom at the 3-position and a piperidine ring at the 4-position[2]. This specific substitution pattern is a privileged pharmacophore in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and kinase-inhibiting agents[3][4].

Causality of Structural Features:

  • The 3-Fluoro Substituent: The highly electronegative fluorine atom withdraws electron density from the aromatic ring. This lowers the pKa of the aniline amino group, modulating its nucleophilicity during synthesis. In biological systems, the strong C-F bond provides exceptional metabolic stability against hepatic cytochrome P450-mediated oxidation and enhances target binding via multipolar interactions.

  • The 4-Piperidino Group: Compared to its morpholine analog (the core of the antibiotic Linezolid), the piperidine ring lacks an oxygen heteroatom. This absence increases the overall lipophilicity (LogP) and basicity of the molecule. In rational drug design, substituting morpholine with piperidine alters the volume of distribution, enhances penetration through lipid-rich bacterial cell membranes, and can overcome specific efflux-pump-mediated resistance mechanisms[3].

Application 1: Synthesis of Piperidinyl-Oxazolidinone Antibacterials

Oxazolidinones represent a critical class of synthetic antibacterial agents active against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[5]. 3-Fluoro-4-piperidinoaniline HCl serves as the foundational building block for piperidine-substituted oxazolidinones[3][6].

Workflow Causality: The synthesis requires the initial protection of the reactive aniline nitrogen using benzyl chloroformate (Cbz-Cl) to prevent unwanted side reactions during the subsequent epoxide ring-opening. The critical (S)-stereocenter is introduced using (R)-glycidyl butyrate. The strong electron-donating effect of the piperidine ring necessitates careful temperature control during the deprotonation step with n-butyllithium to prevent intermediate decomposition[3].

Oxazolidinone_Synthesis A 3-Fluoro-4-piperidinoaniline HCl (Starting Material) B Cbz-Protection (Cbz-Cl, NaHCO3) A->B Step 1 C Epoxide Ring Opening ((R)-Glycidyl butyrate, n-BuLi) B->C Step 2 D Mesylation & Azidation (MsCl, then NaN3) C->D Step 3 E Reduction & Acetylation (Pd/C, H2, Ac2O) D->E Step 4 F Piperidinyl-Oxazolidinone (Target API) E->F Step 5

Caption: Workflow for the synthesis of piperidinyl-oxazolidinone antibacterials.

Protocol 1: Step-by-Step Synthesis of the Oxazolidinone Core

Self-Validating System: Each step includes a specific analytical checkpoint to ensure protocol integrity.

  • Free-Basing and Protection:

    • Suspend 3-Fluoro-4-piperidinoaniline HCl (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃.

    • Stir vigorously for 30 minutes to generate the free base. Cool the organic layer to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

    • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (ninhydrin positive) must disappear entirely, replaced by a higher Rf UV-active spot (254 nm).

  • Lithiation and Epoxide Ring Opening:

    • Dissolve the Cbz-protected intermediate in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise.

    • Stir for 30 minutes, then add (R)-glycidyl butyrate (1.1 eq). Warm gradually to room temperature over 12 hours.

    • Validation Checkpoint: LC-MS analysis must confirm the presence of the hydroxymethyl-oxazolidinone intermediate. The enantiomeric excess (ee) should be >98% via chiral HPLC.

  • Functional Group Conversion:

    • Convert the resulting alcohol to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0 °C.

    • Displace the mesylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 65 °C to form the azide.

    • Reduce the azide using Pd/C and H₂ gas, followed by immediate acylation with acetic anhydride (Ac₂O) to yield the final (S)-acetamide target.

    • Validation Checkpoint: IR spectroscopy must show the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of a strong amide carbonyl stretch (~1650 cm⁻¹).

Application 2: Synthesis of 5-Fluoroaminobenzothiazoles

Beyond oxazolidinones, 3-Fluoro-4-piperidinoaniline is utilized in the synthesis of 5-fluoro-2-(N-substituted)aminobenzothiazoles via a Hugerschoff cyclization[7]. These compounds are investigated for their potent bioactivity, including targeted kinase inhibition.

Causality of the Hugerschoff Cyclization: The reaction begins with the condensation of the aniline with an isothiocyanate to form a thiourea intermediate[8]. The subsequent cyclization is mediated by liquid bromine. The fluorine atom at the 3-position plays a crucial regioselective role: its steric and electronic effects direct the electrophilic attack of the sulfur atom exclusively to the ortho position (relative to the amine), preventing the formation of isomeric mixtures and ensuring high purity of the final API[7].

Hugerschoff_Cyclization A 3-Fluoro-4-piperidinoaniline C Thiourea Intermediate A->C MeOH, Reflux B Isothiocyanate (R-NCS) B->C MeOH, Reflux D Bromine-Mediated Electrophilic Attack C->D Br2, CHCl3, 0°C E Intramolecular Cyclization D->E Regioselective ortho-attack F 5-Fluoro-2-aminobenzothiazole Derivative E->F Aromatization

Caption: Mechanism of Hugerschoff cyclization to form 5-fluoroaminobenzothiazoles.

Protocol 2: Thiourea Formation and Regioselective Cyclization
  • Thiourea Synthesis:

    • Dissolve 3-Fluoro-4-piperidinoaniline (free base, 1.0 eq) and an appropriate isothiocyanate (e.g., (R)-(1-isothiocyanatoethyl)benzene, 1.0 eq) in anhydrous methanol[8].

    • Heat the mixture to reflux (65 °C) for 2–3 hours[8].

    • Validation Checkpoint: Concentrate the mixture in vacuo. Purify via silica gel chromatography (Petroleum ether/EtOAc 1:1). Validate the mass of the thiourea via ESI-MS.

  • Bromine-Mediated Cyclization:

    • Dissolve the purified thiourea in anhydrous chloroform and cool to 0 °C[7].

    • Add a solution of bromine (1.05 eq) in chloroform dropwise over 30 minutes.

    • Warm to room temperature and stir for 3 hours[7].

    • Validation Checkpoint: Neutralize with saturated NaHCO₃. Extract with DCM. The final 5-fluoroaminobenzothiazole should exhibit a distinct downfield shift of the aromatic protons in ¹H NMR due to the newly formed electron-deficient thiazole ring.

Quantitative Data Summary

The following table summarizes the physicochemical metrics and reaction parameters associated with 3-Fluoro-4-piperidinoaniline HCl workflows, providing causality for expected experimental behaviors.

ParameterValue / MetricCausality / Impact in Workflow
Molecular Weight 230.71 g/mol (HCl salt)Ideal low-MW building block, maintaining the final API well within Lipinski's Rule of 5 for oral bioavailability.
pKa (Piperidine N) ~9.5Requires rigorous basic aqueous workup (e.g., NaHCO₃) to ensure complete free-basing prior to electrophilic coupling.
C-F Bond Energy ~116 kcal/molConfers metabolic stability to the final API against CYP450 oxidation; strongly directs regioselectivity in cyclization.
Thiourea Yield 28% - 52%Steric hindrance from the para-piperidine ring restricts nucleophilic attack, requiring optimized reflux times[8].
Cyclization Yield >85%The strongly directing 3-fluoro substituent ensures highly efficient, regioselective ortho-cyclization[7].

References

  • Oxazolidinone derivatives and pharmaceutical compositions containing them. (US Patent 5668286A). Pharmacia & Upjohn Company.

Sources

Application

Application Notes &amp; Protocols: Selective Catalytic Reduction of 3-Fluoro-4-piperidinonitrobenzene

Introduction and Strategic Importance The synthesis of functionalized anilines represents a cornerstone of modern medicinal and materials chemistry. Among these, 3-fluoro-4-piperidinoaniline is a highly valuable building...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

The synthesis of functionalized anilines represents a cornerstone of modern medicinal and materials chemistry. Among these, 3-fluoro-4-piperidinoaniline is a highly valuable building block. The strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs, often contributing to desired solubility and receptor binding characteristics.[1][2]

The reduction of the corresponding nitroaromatic precursor, 3-fluoro-4-piperidinonitrobenzene, is the most direct route to this key intermediate. Catalytic hydrogenation stands out as the preferred industrial method for this transformation. It is an atom-economical and environmentally benign process ("green chemistry") that typically offers high yields and purity, avoiding the stoichiometric, often hazardous, inorganic reagents used in classical reduction methods like the Béchamp reduction.[3][4][5]

This document provides a detailed guide to performing this reduction with high chemoselectivity. We will explore the underlying mechanistic principles, provide field-tested experimental protocols, discuss process optimization, and emphasize critical safety considerations for researchers and process chemists.

Reaction Principles and Mechanistic Considerations

The catalytic reduction of a nitro group to an amine is a complex six-electron transfer process that occurs on the surface of a heterogeneous catalyst.[4] The reaction proceeds through several intermediates, as outlined by the generally accepted Haber-Lukashevich pathway.

Mechanism Pathway:

  • Adsorption: Both the nitroaromatic substrate and molecular hydrogen are adsorbed onto the active sites of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) dissociates into highly reactive atomic hydrogen on the catalyst surface.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced by the surface-bound hydrogen atoms, passing through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before forming the final aniline product (Ar-NH₂).[4][6]

ReactionMechanism Substrate Ar-NO₂ (Nitroaromatic) Nitroso Ar-NO (Nitroso) Substrate->Nitroso +2H Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H p1 Nitroso->p1 Product Ar-NH₂ (Aniline) Hydroxylamine->Product +2H p2 Hydroxylamine->p2 Azoxy Ar-N(O)=N-Ar (Azoxy) p1->Azoxy p2->Azoxy Condensation

Caption: Generalized pathway for nitroarene hydrogenation.

Key Challenges & Strategic Choices for This Substrate:

  • Chemoselectivity over Hydrodefluorination: A primary challenge is the selective reduction of the nitro group without cleaving the C-F bond (hydrodefluorination). Aromatic C-F bonds are generally stable, but can be susceptible to cleavage under harsh hydrogenation conditions. Palladium (Pd) catalysts, while highly active for nitro reduction, carry a higher risk of causing dehalogenation compared to other metals like Platinum (Pt) or Raney Nickel.[7][8] Therefore, reaction conditions must be carefully controlled.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): Often the first choice due to its high activity, allowing for lower temperatures and pressures.[7] However, careful optimization is required to minimize hydrodefluorination.

    • Raney Nickel: A good alternative to Pd/C when dehalogenation is a significant concern.[7] It is often less active, potentially requiring higher temperatures or pressures.

    • Platinum on Carbon (Pt/C): Exhibits excellent activity and often shows lower propensity for dehalogenation than Pd/C, making it a strong candidate for this transformation.[9][10]

  • Stability of the Piperidine Ring: The saturated piperidine ring is robust and generally stable under typical catalytic hydrogenation conditions.

Experimental Protocols

Protocol 1: High-Selectivity Hydrogenation using Palladium on Carbon (Pd/C)

This protocol employs standard, moderate-pressure hydrogenation, which is suitable for most laboratory and pilot-plant settings.

Materials and Reagents:

  • 3-Fluoro-4-piperidinonitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol% Pd loading)

  • Methanol (or Ethanol), reagent grade (10-20 mL per gram of substrate)

  • High-purity Hydrogen (H₂) gas

  • High-purity Nitrogen (N₂) gas

  • Celite® (diatomaceous earth) for filtration

Equipment:

  • Parr-type hydrogenation apparatus or a similar autoclave capable of handling >50 psi pressure.

  • Glassware for reaction workup.

  • Filtration apparatus.

  • Rotary evaporator.

Step-by-Step Procedure:

  • Reactor Charging: To the autoclave vessel, add 3-fluoro-4-piperidinonitrobenzene and methanol. Stir briefly to dissolve the substrate.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Note: Wet Pd/C is preferred to minimize the risk of ignition upon contact with solvent vapors.

  • System Inerting: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then carefully venting. Repeat this cycle 3-5 times to ensure complete removal of oxygen.[4][10]

  • Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas twice. Pressurize the reactor with hydrogen to the desired pressure (typically 40-60 psi).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 25-40°C). The reaction is exothermic; for larger scales, initial cooling may be necessary.

  • Monitoring: Monitor the reaction progress by observing the pressure drop from the hydrogen cylinder. The reaction is complete when hydrogen uptake ceases.[4]

  • Work-up: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with nitrogen.[4]

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Safety Critical: The filtered catalyst is pyrophoric and must not be allowed to dry in the air. Immediately quench it by submerging it in water.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude 3-fluoro-4-piperidinoaniline can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method is an excellent alternative that avoids the need for high-pressure hydrogen gas, making it highly accessible for standard laboratory setups.[11]

Materials and Reagents:

  • 3-Fluoro-4-piperidinonitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd loading)

  • Ammonium Formate (HCOONH₄) (3-5 eq)

  • Methanol (or Ethanol) (15-25 mL per gram of substrate)

  • Celite®

Equipment:

  • Standard round-bottom flask with a reflux condenser and magnetic stirrer.

  • Heating mantle or oil bath.

  • Standard filtration and concentration equipment.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add 3-fluoro-4-piperidinonitrobenzene, methanol, and ammonium formate. Stir until the solids are mostly dissolved.[8][11]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (typically 60-70°C for methanol). The decomposition of ammonium formate will generate hydrogen in situ.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Work-up & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Handle the spent catalyst with the same pyrophoric precautions as in Protocol 1. Concentrate the filtrate under reduced pressure. The crude product can then be purified as needed.

Process Optimization and Data Summary

Achieving high yield and >99% purity requires careful optimization of reaction parameters. The following table summarizes key variables and their expected impact on the catalytic hydrogenation of 3-fluoro-4-piperidinonitrobenzene.

ParameterRange/OptionsEffect on RateEffect on Selectivity (vs. Dehalogenation)Recommendations & Remarks
Catalyst Type Pd/C, Pt/C, Raney NiPd > Pt > NiPt > Ni > PdPt/C is often the optimal choice for balancing high activity with minimal hydrodefluorination.[10]
Catalyst Loading 0.5 - 10 mol%Increases with loadingGenerally minor effectStart with 1-2 mol%. Higher loading may be needed for less active substrates but increases cost.
Hydrogen Pressure 15 - 100 psiIncreases with pressureHigher pressure can increase dehalogenationUse the lowest pressure that provides a reasonable reaction rate (e.g., 40-60 psi).
Temperature 20 - 80 °CIncreases with temperatureHigher temperature significantly increases dehalogenationMaintain a low temperature (25-40°C) to maximize selectivity.[12] The reaction is exothermic.
Solvent Methanol, Ethanol, THF, EtOAcPolar protic solvents are generally fasterMinor effectMethanol and ethanol are excellent, cost-effective choices that facilitate hydrogen solubility.

Mandatory Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the inherent hazards of this process.

  • Chemical Hazards: Nitroaromatic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area (fume hood) and that the system is properly purged of air/oxygen before introducing hydrogen.[4][12]

  • Pyrophoric Catalyst: Spent hydrogenation catalysts (especially Pd/C and Raney Nickel) are highly pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[10]

    • NEVER allow the filtered catalyst to dry on the filter paper.

    • ALWAYS keep the catalyst wetted with solvent during filtration.

    • IMMEDIATELY transfer the recovered catalyst into a container of water for quenching and safe disposal according to institutional guidelines.

  • Exothermic Reaction: The reduction of a nitro group is a highly exothermic process.[4][13] For reactions at scales larger than a few grams, monitor the internal temperature and have a cooling bath ready to prevent a thermal runaway, which can accelerate side reactions and create a safety hazard.

Caption: Standard experimental workflow for batch hydrogenation.

References

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Vertex AI Search.
  • Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. (2021). MDPI.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). ChemRxiv.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). MDPI.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). ChemRxiv.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025).
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Highly selective IrMo/TiO2 catalyst for hydrogen
  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022). Frontiers in Chemistry.
  • Selective reduction of nitro group without affecting other functional groups. (2025). BenchChem.
  • Catalytic Hydrogenation of Nitrobenzene Safety Table. Scribd.
  • 4-Piperidinoaniline synthesis. ChemicalBook.
  • Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. (2020). Beilstein Journal of Organic Chemistry.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2020).
  • Efforts towards a Noyori reduction of a 3-fluorpiperidin-4-one with dynamic kinetic resolution. (2010).
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
  • Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annel
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019).
  • Catalytic hydrogenation of nitro compounds. (1944).
  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. (2025). BenchChem.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2015).
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorin
  • Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. (2021). Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline. (2025). BenchChem.

Sources

Method

safe handling and long-term storage guidelines for 3-Fluoro-4-piperidinoaniline HCl

Application Note: Safe Handling, Long-Term Storage, and Quality Control Protocols for 3-Fluoro-4-piperidinoaniline HCl in Drug Discovery Introduction & Molecular Profiling 3-Fluoro-4-piperidinoaniline hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Long-Term Storage, and Quality Control Protocols for 3-Fluoro-4-piperidinoaniline HCl in Drug Discovery

Introduction & Molecular Profiling

3-Fluoro-4-piperidinoaniline hydrochloride (CAS: 1245569-19-0) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry[1]. The compound features a piperidine ring that enhances aqueous solubility and receptor-pocket interactions, paired with a fluoroaniline moiety. This specific structural motif is a critical intermediate in the synthesis of small-molecule kinase inhibitors[2] and novel antiprotozoal agents (such as arylvinylquinolines)[3].

However, the very features that make this compound biologically valuable—namely, the electron-rich aniline nitrogen—also render it highly susceptible to environmental degradation. This protocol establishes a self-validating system for the safe handling, anaerobic storage, and quality control of 3-Fluoro-4-piperidinoaniline HCl to ensure absolute reproducibility in downstream cross-coupling and amidation reactions.

Physicochemical Properties & Causality of Degradation

To design an effective storage protocol, one must understand the thermodynamic vulnerabilities of the molecule. Aniline derivatives are notoriously prone to auto-oxidation. When exposed to atmospheric oxygen and ultraviolet (UV) light, the primary amine undergoes radical-mediated oxidation, forming reactive nitroso compounds that rapidly dimerize into dark-colored azo or polymeric "aniline black" species.

While synthesizing this compound as a hydrochloride (HCl) salt protonates the amine—thereby reducing its nucleophilicity and significantly improving shelf-stability compared to the free base—it introduces severe hygroscopicity . Moisture absorbed from the air can facilitate localized hydrolysis and accelerate oxidative degradation.

Table 1: Physicochemical Profile and Handling Implications

PropertyValueCausality / Impact on Experimental Workflow
CAS Number 1245569-19-0Unique identifier for procurement and SDS compliance[1].
Molecular Formula C11H16ClFN2Fluorine substitution modulates the pKa of the aniline, slightly stabilizing it against oxidation while enhancing in vivo metabolic stability[3].
Molecular Weight 230.71 g/mol Critical for precise molarity calculations in stoichiometric reactions.
Salt Form Hydrochloride (HCl)Increases aqueous solubility for biological assays but necessitates strict desiccation during storage to prevent moisture-induced clumping.
Storage Temp -20°C (Long-term)Lowers the kinetic energy available for oxidative and photolytic degradation pathways.
Light Sensitivity HighUV exposure catalyzes radical formation at the amine; mandates the use of amber vials.

Safe Handling & Toxicity (PPE Protocols)

Like most halogenated aniline hydrochlorides, 3-Fluoro-4-piperidinoaniline HCl poses significant health hazards. It is toxic via inhalation, ingestion, and dermal absorption[4].

The Causality of Toxicity (Methemoglobinemia): In vivo, aniline derivatives are metabolized by hepatic CYP450 enzymes into N-hydroxyarylamines. These metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin. Methemoglobin cannot bind oxygen, leading to chemical asphyxiation (cyanosis)[4].

Mandatory PPE & Engineering Controls:

  • Handling Environment: All weighing and transfer operations MUST be conducted inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of hygroscopic dust.

  • Gloves: Double-gloving with heavy-duty Nitrile gloves (changed immediately if contaminated).

  • Eye Protection: Chemical splash goggles (not standard safety glasses) due to the risk of severe eye damage from the HCl salt[4].

Mechanism cluster_0 Environmental Degradation cluster_1 In Vivo Toxicity (Exposure) A 3-Fluoro-4-piperidinoaniline HCl B Oxidation (O2/Light) A->B Poor Storage D CYP450 N-Hydroxylation A->D Inhalation/Dermal C Azo/Nitroso Dimers (Darkening/Impurities) B->C E N-Hydroxyarylamine D->E F Methemoglobinemia (Fe2+ -> Fe3+) E->F

Mechanistic pathways showing environmental degradation versus in vivo methemoglobinemia toxicity.

Experimental Protocols: A Self-Validating System

To prevent the degradation cascade described above, researchers must treat the bulk powder as a highly sensitive reagent. The following protocols ensure that the compound remains pristine from the moment the manufacturer's seal is broken to the point of reaction.

Protocol 1: Anaerobic Reconstitution and Aliquoting

Repeated freeze-thaw cycles and ambient air exposure will rapidly degrade the bulk supply. This protocol details the creation of single-use aliquots.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed bulk vial of 3-Fluoro-4-piperidinoaniline HCl from -20°C storage. Crucial Step: Allow the vial to warm to room temperature in a desiccator for at least 60 minutes before opening. Opening a cold vial causes instant condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Inert Transfer: Transfer the vial into a glovebox purged with Argon. (Argon is preferred over Nitrogen as it is heavier than air and blankets the solid more effectively).

  • Solvent Preparation: Prepare an anhydrous, degassed solvent (e.g., anhydrous DMSO or DMF for biological assays; anhydrous DCM or THF for organic synthesis). Degas the solvent by sparging with Argon for 15 minutes.

  • Reconstitution: Dissolve the bulk powder in the degassed solvent to create a concentrated master stock (e.g., 100 mM).

  • Aliquoting: Dispense the master stock into single-use, Argon-flushed amber glass vials (to prevent photolytic degradation).

  • Sealing & Storage: Seal the vials with PTFE-lined caps to prevent solvent evaporation and oxygen ingress. Store immediately at -20°C.

Workflow A Bulk Reagent (1245569-19-0) B Glovebox (Argon/N2) A->B Transfer C Reconstitution (Anhydrous Solvent) B->C Dissolve D Aliquoting (Amber Vials) C->D Dispense E Storage (-20°C, Dark) D->E Seal & Freeze F QC Check (RP-HPLC/UV) E->F Thaw 1x

Workflow for the anaerobic reconstitution, aliquoting, and quality control of sensitive aniline derivatives.

Protocol 2: Quality Control (QC) via RP-HPLC

A protocol is only trustworthy if it includes a validation step. Before committing 3-Fluoro-4-piperidinoaniline HCl to a late-stage, high-value synthesis (e.g., a Buchwald-Hartwig amination), its integrity must be verified. Visual inspection is the first line of defense: pristine powder is typically off-white to pale tan; a dark brown or black appearance indicates severe oxidation.

Step-by-Step Methodology:

  • Sample Prep: Thaw a single aliquot. Dilute a 5 µL sample in 995 µL of HPLC-grade Acetonitrile/Water (50:50).

  • Column: C18 Reverse-Phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA keeps the amine protonated, ensuring sharp peak shape).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Validation: The compound should elute as a single sharp peak. The presence of broad, late-eluting peaks indicates the formation of lipophilic azo-dimers (oxidation products). If purity is <95%, discard the aliquot.

References

  • NextSDS. 3-Fluoro-4-piperidinoaniline HCl — Chemical Substance Information. NextSDS Database.
  • Flinn Scientific. Aniline Hydrochloride Safety Data Sheet (SDS). Flinn Scientific Database.
  • National Institutes of Health (NIH) PMC. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.
  • ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Piperidine Impurity Removal from 3-Fluoro-4-piperidinoaniline

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-validated protocols for researchers and drug development professionals dealing with residual piperidine during the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-validated protocols for researchers and drug development professionals dealing with residual piperidine during the synthesis and purification of 3-Fluoro-4-piperidinoaniline.

Section 1: The Physicochemical Root Cause

Q: Why is piperidine such a persistent impurity in my final product, and what properties can I exploit to remove it?

A: 3-Fluoro-4-piperidinoaniline is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) of a fluoronitrobenzene precursor with piperidine, followed by the reduction of the nitro group[1]. Because piperidine is highly nucleophilic and often used in excess to drive the reaction to completion, it frequently carries over into the crude product.

The purification challenge arises because both the product and the impurity are basic amines. However, their structural differences result in distinct basicities (pKa) and nucleophilicities. As an Application Scientist, the most reliable way to separate them is by exploiting these exact physicochemical differentials rather than relying on standard, non-specific aqueous washes.

Table 1: Physicochemical Comparison for Separation Strategy

PropertyPiperidine (Impurity)3-Fluoro-4-piperidinoaniline (Product)Separation Rationale
Amine Classification Secondary aliphatic amineTertiary aliphatic & Primary aromatic aminesDifferential nucleophilicity
pKa (Conjugate Acid) ~11.2~7.5 (piperidino), ~4.5 (aniline)Exploitable for pH-controlled extraction
Boiling Point 106 °C> 250 °C (estimated)Exploitable for azeotropic distillation
Nucleophilicity HighLow to Moderate (steric hindrance/resonance)Exploitable for chemical scavengers

Section 2: pH-Controlled Liquid-Liquid Extraction

Q: Standard basic aqueous washes aren't removing the piperidine. How can I optimize my liquid-liquid extraction?

A: A standard strong basic wash (pH > 12) leaves both piperidine and your product as unprotonated free bases, keeping them both highly soluble in the organic layer. By carefully adjusting the aqueous wash to a specific pH window of 9.0 to 9.5 , you create a causality-driven separation[2]. At pH 9.2, piperidine (pKa 11.2) is predominantly forced into its water-soluble protonated state (piperidinium ion). Conversely, 3-Fluoro-4-piperidinoaniline (pKa ~7.5) remains >98% as an unprotonated free base, keeping it firmly in the organic phase.

Extraction crude Dissolve Crude in EtOAc buffer Wash with pH 9.2 Buffer crude->buffer split Phase Separation buffer->split aq Aqueous Phase (Piperidinium Ion) split->aq org Organic Phase (Product Free Base) split->org

pH-controlled liquid-liquid extraction exploiting the pKa differential.

Self-Validating Protocol: pH-Guided Extraction
  • Dissolution : Dissolve the crude 3-Fluoro-4-piperidinoaniline in ethyl acetate (EtOAc) at a concentration of 100 mg/mL.

  • Buffer Preparation : Prepare a 0.5 M sodium bicarbonate/sodium carbonate buffer and adjust the pH to exactly 9.2 using a calibrated pH meter.

  • Extraction : Wash the organic layer with an equal volume of the pH 9.2 buffer. Vigorously mix for 5 minutes to ensure complete phase transfer.

  • Phase Separation : Allow the layers to separate. Drain the aqueous layer (containing the impurity).

  • Validation Check : Spot the organic layer on a TLC plate and stain with Ninhydrin. A dark purple/blue spot indicates secondary amines (piperidine) are still present. If positive, repeat the buffer wash. This creates a self-validating loop—you only proceed when the stain is negative.

  • Recovery : Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 3: Chemical Scavenging (Resin Technology)

Q: I've tried extraction, but trace piperidine (<1%) still interferes with my downstream coupling reactions. What is the most definitive removal method?

A: When trace piperidine must be eradicated, chemical scavenging is the industry gold standard. Polymer-bound isocyanate (e.g., PS-Isocyanate) resins exploit the high nucleophilicity of the secondary amine[3]. The isocyanate rapidly reacts with piperidine to form a covalently bound urea derivative. The tertiary amine of your product cannot form a stable urea, and the primary aniline is too weak a nucleophile to react competitively at room temperature.

G start Crude Mixture (Product + Piperidine) resin Add Polymer-Bound Isocyanate Resin start->resin react Agitate at RT (2-4 h) Selective Urea Formation resin->react filter Filtration react->filter solid Resin-Piperidine Adduct (Discard) filter->solid liquid Pure Product in Solution (Concentrate) filter->liquid

Selective removal of piperidine using polymer-bound isocyanate resin.

Self-Validating Protocol: Isocyanate Scavenging
  • Preparation : Dissolve the semi-pure product in anhydrous dichloromethane (DCM) or THF (10 mL per gram of product).

  • Resin Addition : Add 3 to 5 equivalents of Polymer-Bound Isocyanate resin (typical loading ~1.5 mmol/g) based on the estimated molar amount of residual piperidine.

  • Agitation : Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Crucial Causality Note: Do NOT use magnetic stirring. The stir bar will mechanically shear the polymer beads into a fine paste that will clog your filter frit and contaminate your product.

  • Filtration : Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2 column volumes of DCM to ensure complete product recovery.

  • Validation Check : Analyze the filtrate via GC-MS. The resin process is physically self-validating; because the impurity is covalently tethered to a macroscopic solid, filtering the solid guarantees the removal of the reacted impurity.

Section 4: Azeotropic Distillation

Q: Is there a solvent-based method to remove piperidine without adding salts or resins?

A: Yes. Piperidine is relatively volatile (bp 106 °C) and forms azeotropes with several common solvents, including water and toluene. For moderate contamination, repeated azeotropic distillation is highly effective, avoids aqueous workups, and is easily scalable[4].

Protocol: Azeotropic Distillation
  • Dilution : Dissolve the crude mixture in toluene (10 volumes relative to the mass of the crude product).

  • Evaporation : Evaporate the solvent under reduced pressure (rotary evaporator) at 50–60 °C. The piperidine co-evaporates with the toluene.

  • Iteration : Repeat the toluene addition and evaporation cycle 2 to 3 times to ensure complete entrainment of the volatile amine.

  • Final Drying : Dry the resulting residue under high vacuum (< 0.1 mbar) for 12 hours to remove trace solvent.

References

  • Google Patents - US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine. Contains foundational data on the distillation and extraction of piperidine impurities.
  • ACS Sustainable Chemistry & Engineering - Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Discusses the high nucleophilicity and scavenging behavior of piperidine. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 3-Fluoro-4-piperidinoaniline Hydrochloride

Welcome to the technical support center for the crystallization of 3-Fluoro-4-piperidinoaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-Fluoro-4-piperidinoaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques necessary to achieve high-quality, crystalline material.

Introduction to 3-Fluoro-4-piperidinoaniline Hydrochloride Crystallization

3-Fluoro-4-piperidinoaniline hydrochloride is a substituted aniline derivative of interest in pharmaceutical development. As a hydrochloride salt, its crystallization behavior is governed by factors influencing the solubility of ionic compounds, such as solvent polarity, pH, and temperature. Achieving a crystalline solid form is critical for purification, stability, and consistent formulation. This guide will address common challenges encountered during its crystallization and provide systematic approaches to optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 3-Fluoro-4-piperidinoaniline hydrochloride in a question-and-answer format.

Issue 1: The Compound Fails to Crystallize and Remains in Solution.

Question: I've dissolved my 3-Fluoro-4-piperidinoaniline hydrochloride in a hot solvent and allowed it to cool, but no crystals have formed. The solution remains clear. What should I do?

Answer: This is a common issue, often stemming from insufficient supersaturation or the lack of nucleation sites. Here’s a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1][2]

    • Seed Crystals: If you have a small amount of solid 3-Fluoro-4-piperidinoaniline hydrochloride, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[1]

    • Evaporation: If the solution is clear, try dipping a glass stirring rod into the solution, removing it, and allowing the solvent to evaporate, leaving a thin crystalline film on the rod. Re-introducing this rod into the solution can provide seed crystals.[1]

  • Increase Supersaturation:

    • Reduce Solvent Volume: The most frequent reason for crystallization failure is using too much solvent.[2] Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Be careful not to evaporate too much, as this can lead to rapid precipitation of impurities.

    • Cooling: If room temperature cooling is ineffective, try further cooling in an ice bath or refrigerator. Slower cooling is generally preferred for better crystal quality.

  • Consider Solvent Choice: The initial solvent may be too good a solvent for your compound at all temperatures. Re-evaluate your solvent selection based on solubility data.

Issue 2: An Oil Forms Instead of Crystals ("Oiling Out").

Question: Upon cooling my solution of 3-Fluoro-4-piperidinoaniline hydrochloride, a liquid layer or "oil" has separated instead of solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystallization to occur in a controlled manner. This is more likely when the compound is impure or when using mixed solvent systems.[2] Here are several strategies to prevent oiling out:

  • Re-dissolve and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level upon cooling.[1][2]

  • Slower Cooling: Rapid cooling increases the likelihood of oiling out. Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a hot plate that is turned off.[2]

  • Change the Solvent System:

    • If using a single solvent, try a solvent with a lower boiling point.

    • In a mixed solvent system, you can add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution before cooling.[1]

  • Purification: Impurities can significantly lower the melting point of a compound and promote oiling. Consider further purification of your 3-Fluoro-4-piperidinoaniline hydrochloride using techniques like column chromatography before attempting crystallization.

Issue 3: The Crystals Are Too Small or Form a Powder.

Question: My crystallization yielded a very fine powder, which is difficult to filter and may not be very pure. How can I obtain larger crystals?

Answer: The formation of small crystals or a powder is typically due to a very high level of supersaturation, leading to rapid nucleation rather than controlled crystal growth.

  • Reduce Supersaturation Rate:

    • Slower Cooling: As with preventing oiling out, a slower cooling rate will reduce the rate at which supersaturation is achieved, allowing more time for crystal growth.

    • Use More Solvent: Start with a slightly larger volume of hot solvent than the minimum required for dissolution.[1] This will lower the overall supersaturation upon cooling.

  • Solvent System Optimization:

    • Anti-solvent Addition: A common and effective technique is anti-solvent crystallization. Dissolve your compound in a "good" solvent, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly cloudy (the point of saturation). Gentle warming to clarify the solution followed by slow cooling can yield high-quality crystals.[3]

  • Control Agitation: Avoid excessive agitation or vibration, as this can promote rapid nucleation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a solvent for the crystallization of 3-Fluoro-4-piperidinoaniline hydrochloride?

A1: The ideal crystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at lower temperatures. For a hydrochloride salt like 3-Fluoro-4-piperidinoaniline hydrochloride, polar protic solvents are often a good starting point.

  • Recommended Solvents to Screen:

    • Alcohols (e.g., ethanol, isopropanol, methanol)

    • Water

    • Acetonitrile

    • Mixtures of the above with less polar solvents like ethyl acetate or toluene can also be effective as anti-solvents.

  • Experimental Approach for Solvent Screening:

    • Place a small amount of your compound (e.g., 10-20 mg) in a test tube.

    • Add a small volume of the solvent to be tested at room temperature. Observe the solubility.

    • If insoluble, heat the mixture and observe if the compound dissolves.

    • If it dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form.

Table 1: Hypothetical Solubility Profile for Solvent Screening

SolventSolubility at 25°CSolubility at 78°C (Boiling)Crystallization on Cooling?
WaterSparingly SolubleSolubleYes, needles
EthanolSolubleVery SolublePoor recovery
IsopropanolSparingly SolubleSolubleYes, prisms
Ethyl AcetateInsolubleSparingly SolubleNot a good single solvent
TolueneInsolubleInsolubleNo

Note: This table presents illustrative data. Actual solubility must be determined experimentally.

Q2: How does pH affect the crystallization of 3-Fluoro-4-piperidinoaniline hydrochloride?

A2: As a hydrochloride salt, the pH of the solution is critical to maintaining the protonated, and thus ionic, form of the aniline. The solubility of amine salts is highly pH-dependent.

  • Maintaining the Salt Form: The crystallization should be carried out under acidic conditions to prevent the deprotonation of the aniline nitrogen, which would form the less soluble free base. The presence of excess hydrochloric acid can also influence solubility through the common ion effect.

  • Reactive Crystallization: One method to crystallize the hydrochloride salt is through reactive crystallization. This involves dissolving the free base form of 3-Fluoro-4-piperidinoaniline in a suitable solvent and then adding hydrochloric acid to induce the crystallization of the less soluble salt form.[3]

Q3: Can polymorphism be an issue, and how can I control it?

A3: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceuticals. Different polymorphs can have different physical properties, including solubility, stability, and melting point.

  • Controlling Polymorphism:

    • Solvent Choice: The choice of solvent can have a significant impact on which polymorphic form crystallizes.

    • Cooling Rate: The rate of cooling can also influence the resulting polymorph.

    • Seeding: Seeding the solution with a crystal of the desired polymorph can help to ensure that only that form crystallizes.

It is advisable to characterize your crystalline material using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify the polymorphic form.

Q4: What is co-crystallization, and could it be beneficial for 3-Fluoro-4-piperidinoaniline hydrochloride?

A4: Co-crystallization is a technique where a compound is crystallized with a second, different molecule (a "co-former") in a specific stoichiometric ratio within the same crystal lattice. This can be used to modify the physicochemical properties of a drug substance, such as solubility and stability.[5][6]

For hydrochloride salts, co-crystallization with guest molecules that can form strong interactions with the chloride ion, such as carboxylic acids, is a possibility.[5][7] This could be an advanced strategy to explore if traditional crystallization methods do not yield a solid form with the desired properties.

Experimental Protocols and Workflows

Protocol 1: General Cooling Crystallization
  • Dissolution: In a flask, add a measured amount of 3-Fluoro-4-piperidinoaniline hydrochloride. Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath for 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Workflow for Troubleshooting Crystallization

G cluster_troubleshooting Troubleshooting Path start Start Crystallization Experiment dissolved Dissolve Compound in Hot Solvent start->dissolved cool Cool Solution dissolved->cool crystals_formed Crystals Formed? cool->crystals_formed oil_formed Oil Formed? crystals_formed->oil_formed No end_success Isolate and Dry Crystals crystals_formed->end_success Yes induce_nucleation Induce Nucleation (Scratch, Seed) oil_formed->induce_nucleation No reheat_dilute Reheat and Dilute oil_formed->reheat_dilute Yes reduce_volume Reduce Solvent Volume induce_nucleation->reduce_volume change_solvent Change Solvent System induce_nucleation->change_solvent reduce_volume->cool slow_cool Cool More Slowly reheat_dilute->slow_cool reheat_dilute->change_solvent slow_cool->cool change_solvent->dissolved

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • BIA. Crystallisation in pharmaceutical processes. [Link]

  • ResearchGate. The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Guide for crystallization. [Link]

  • Google Patents. Novel cocrystallization of hydrochloric acid salt of an active agent.
  • PMC. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]

  • Springer. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • RSC Publishing. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. [Link]

  • PMC. Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • PubChem. 3-Fluoropiperidin-4-one hydrochloride. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • PMC. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • Academic Journals. Crystallization and transformation of pharmaceutical solid forms. [Link]

  • SciSpace. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

  • Chemical Substances. (3R,4S)-rel-3-Fluoro-4-piperidinol hydrochloride. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Fluoro-4-piperidinoaniline and 3-Chloro-4-piperidinoaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the aniline scaffold is a cornerstone for the synthesis of a vast array of bioactive molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the aniline scaffold is a cornerstone for the synthesis of a vast array of bioactive molecules. The strategic introduction of substituents onto the aniline ring is a critical tactic for modulating a compound's physicochemical properties, metabolic stability, and biological activity. Among the most common modifications is halogenation, with fluorine and chlorine being frequently employed bioisosteres. This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Fluoro-4-piperidinoaniline and 3-Chloro-4-piperidinoaniline, offering field-proven insights and experimental considerations for their effective utilization in synthesis.

Introduction: The Subtle but Significant Impact of Halogen Substitution

3-Fluoro-4-piperidinoaniline and 3-Chloro-4-piperidinoaniline are structurally similar compounds, differing only in the halogen atom at the 3-position of the aniline ring. This seemingly minor change, however, can have a profound impact on the molecule's electronic properties and, consequently, its chemical reactivity in various synthetic transformations. Understanding these differences is paramount for chemists aiming to fine-tune reaction conditions, predict outcomes, and ultimately design more efficient synthetic routes.

The piperidino group at the 4-position is a strong electron-donating group (EDG) through its +M (mesomeric) effect, which significantly influences the electron density of the aromatic ring. The halogen at the 3-position, however, exerts a dual electronic influence: an electron-withdrawing -I (inductive) effect and an electron-donating +M (mesomeric) effect. The interplay of these effects governs the overall reactivity of the molecule.

Electronic and Steric Profile: A Head-to-Head Comparison

The fundamental differences in the reactivity of these two molecules stem from the intrinsic properties of fluorine and chlorine.

Electronic Effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and therefore, it exerts a stronger electron-withdrawing inductive effect than chlorine.[1][2] This effect deactivates the aromatic ring towards electrophilic attack by pulling electron density through the sigma (σ) bond framework.[1]

  • Mesomeric (Resonance) Effect (+M): Both fluorine and chlorine possess lone pairs of electrons that can be delocalized into the aromatic π-system.[1] This electron-donating effect increases electron density, particularly at the ortho and para positions relative to the halogen. For effective resonance to occur, there needs to be efficient overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 3p orbital of chlorine.[1] Consequently, the resonance effect of fluorine is more pronounced than that of chlorine.[1]

Overall Electronic Influence: For both halogens, the electron-withdrawing inductive effect (-I) is generally considered to outweigh the electron-donating resonance effect (+M), making them deactivating groups in electrophilic aromatic substitution reactions.[1] However, the stronger inductive effect of fluorine makes the aromatic ring of 3-Fluoro-4-piperidinoaniline more electron-deficient compared to its chloro-substituted counterpart.

Steric Effects:

The van der Waals radius of a fluorine atom is 1.47 Å, while that of a chlorine atom is significantly larger at 1.74 Å.[3] This difference in size can influence the accessibility of reagents to adjacent reaction sites, although in the meta-position, this effect is generally less pronounced than it would be in the ortho-position.

Visualization of Electronic Effects:

The following diagram illustrates the key electronic contributions of the substituents on the aniline ring for both molecules.

G cluster_fluoro 3-Fluoro-4-piperidinoaniline cluster_chloro 3-Chloro-4-piperidinoaniline F_aniline Aniline Ring F_piperidino Piperidino (+M) F_aniline->F_piperidino Strong Activation F_fluoro Fluorine (-I > +M) F_aniline->F_fluoro Deactivation C_aniline Aniline Ring C_piperidino Piperidino (+M) C_aniline->C_piperidino Strong Activation C_chloro Chlorine (-I > +M) C_aniline->C_chloro Lesser Deactivation

Caption: Electronic effects of substituents on the aniline ring.

Comparative Reactivity in Key Synthetic Transformations

The differences in electronic and steric properties translate to distinct reactivity profiles in various chemical reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the aromatic ring acts as a nucleophile. The strong electron-donating piperidino group is the dominant directing group, activating the ortho and para positions relative to itself. However, the halogen at the 3-position will influence the overall rate of reaction.

Due to the stronger deactivating inductive effect of fluorine, 3-Fluoro-4-piperidinoaniline is expected to be less reactive towards electrophiles than 3-Chloro-4-piperidinoaniline. The higher electron density on the aromatic ring of the chloro-derivative makes it a more potent nucleophile.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.[4] For the halogen to act as a leaving group, the reaction is highly dependent on the electronic nature of the ring.

In the case of 3-halo-4-piperidinoanilines, the strong electron-donating piperidino group makes the ring electron-rich, generally disfavoring classical SNAr reactions that require electron-withdrawing groups to activate the ring.[4]

However, if a reaction were to proceed where the halogen acts as the leaving group (for instance, in metal-catalyzed cross-coupling reactions), the bond strength of the carbon-halogen bond becomes a critical factor. The C-F bond is significantly stronger than the C-Cl bond.[3] This would suggest that 3-Chloro-4-piperidinoaniline would be more reactive in reactions where the C-X bond is cleaved , such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5][6] The general reactivity trend for aryl halides in these reactions is Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F.[6]

Interestingly, in classical SNAr reactions on electron-deficient arenes, fluoride is often a better leaving group than chloride.[7][8] This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, which is stabilized by the strong inductive effect of fluorine.[7] However, for the electron-rich systems , this type of reactivity is less likely.

Reactions at the Amino Group

The basicity and nucleophilicity of the primary amino group are also influenced by the halogen substituent. The electron-withdrawing nature of the halogens decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to 4-piperidinoaniline.[6]

Given fluorine's stronger inductive effect, the amino group of 3-Fluoro-4-piperidinoaniline is expected to be less basic and less nucleophilic than that of 3-Chloro-4-piperidinoaniline. This can affect the rates of reactions such as acylation, alkylation, and diazotization.

Experimental Data and Protocols

Experimental Protocol: Comparative N-Acetylation

Objective: To compare the rate of N-acetylation of 3-Fluoro-4-piperidinoaniline and 3-Chloro-4-piperidinoaniline.

Materials:

  • 3-Fluoro-4-piperidinoaniline

  • 3-Chloro-4-piperidinoaniline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve an equimolar amount (e.g., 1.0 mmol) of 3-Fluoro-4-piperidinoaniline and 3-Chloro-4-piperidinoaniline in the same volume of dry DCM (e.g., 10 mL).

  • Addition of Reagents: To each flask, add an equimolar amount of pyridine (e.g., 1.0 mmol).

  • Initiation of Reaction: At the same time, add an equimolar amount of acetic anhydride (e.g., 1.0 mmol) to each flask. Start a timer for each reaction.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting material from the acetylated product.

  • Data Collection: Record the time it takes for each reaction to reach completion (i.e., the disappearance of the starting aniline spot on the TLC plate).

  • Work-up and Isolation (Optional): Once the reactions are complete, they can be quenched with water, and the organic layer separated, dried, and concentrated to isolate the product for further characterization.

Expected Outcome: Based on the electronic effects discussed, it is anticipated that the N-acetylation of 3-Chloro-4-piperidinoaniline will proceed at a faster rate than that of 3-Fluoro-4-piperidinoaniline.

Experimental Workflow Diagram:

G cluster_workflow Comparative N-Acetylation Workflow start Start setup Dissolve Anilines in DCM with Pyridine start->setup add_reagent Add Acetic Anhydride setup->add_reagent monitor Monitor by TLC add_reagent->monitor monitor->monitor At Regular Intervals compare Compare Reaction Rates monitor->compare Observe Spot Disappearance end End compare->end

Caption: Workflow for comparing the N-acetylation rates.

Implications for Drug Development

The choice between a fluorine or chlorine substituent can have significant consequences in a drug discovery program:

  • Synthetic Accessibility: The higher reactivity of the chloro-derivative in certain cross-coupling reactions might make it a more versatile intermediate for library synthesis and late-stage functionalization.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can be advantageous for improving the metabolic stability of a drug candidate. The C-Cl bond is more susceptible to metabolic dehalogenation.

  • Pharmacokinetics and Pharmacodynamics: The subtle differences in electronics and lipophilicity between fluorine and chlorine can impact a molecule's pKa, membrane permeability, and binding interactions with its biological target.[3] For instance, the lower basicity of the amino group in the fluoro-aniline could alter its ionization state at physiological pH, affecting its absorption and distribution.

Conclusion

While 3-Fluoro-4-piperidinoaniline and 3-Chloro-4-piperidinoaniline are close structural analogs, their reactivity profiles are distinct due to the fundamental electronic and steric differences between fluorine and chlorine. In general, 3-Chloro-4-piperidinoaniline is expected to be more reactive in electrophilic aromatic substitutions and reactions involving the cleavage of the carbon-halogen bond. Conversely, the amino group of 3-Fluoro-4-piperidinoaniline is less basic and nucleophilic.

A thorough understanding of these nuances is crucial for medicinal chemists to make informed decisions during the design and synthesis of novel therapeutic agents. The choice of halogen should be guided by the specific synthetic strategy and the desired physicochemical and biological properties of the final compound.

References

  • BenchChem. (2025). reactivity comparison of halogenated anilines in cross-coupling.
  • BenchChem. (2025). Reactivity of 2,4,6-Triiodoaniline Compared to Other Halogenated Anilines: A Comprehensive Guide.
  • BenchChem. (2025). electronic effects of fluorine and bromine on the aniline ring.
  • L. H. T. et al. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!
  • Reddit. (2021, August 14). Why does Fluorine have a more inductive force than Chlorine? : r/OrganicChemistry.

Sources

Comparative

LC-MS Validation of 3-Fluoro-4-piperidinoaniline HCl Purity: A Comparative Guide

An objective, highly technical comparison guide for the analytical validation of 3-Fluoro-4-piperidinoaniline HCl (CAS: 1245569-19-0). Executive Summary & The Analytical Challenge 3-Fluoro-4-piperidinoaniline HCl is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, highly technical comparison guide for the analytical validation of 3-Fluoro-4-piperidinoaniline HCl (CAS: 1245569-19-0).

Executive Summary & The Analytical Challenge

3-Fluoro-4-piperidinoaniline HCl is a high-value chemical intermediate critical to the synthesis of advanced fluoroquinolone antibiotics and linezolid analogs. Because it is situated upstream of the final Active Pharmaceutical Ingredient (API), its purity profile directly dictates the safety, yield, and regulatory compliance of the downstream drug product.

The primary analytical challenge lies in quantifying trace-level genotoxic impurities (GTIs) —specifically unreacted precursors like 3-fluoroaniline and piperidine derivatives. Regulatory bodies mandate that GTIs be controlled at parts-per-million (ppm) or parts-per-billion (ppb) levels. As a Senior Application Scientist, I approach this not merely as a testing requirement, but as an engineering problem: how do we build a robust, self-validating analytical system that guarantees absolute data integrity?

The Causality of Analytical Choices: Why LC-MS/MS?

When validating the purity of basic, fluorinated anilines, laboratories typically evaluate HPLC-UV, GC-MS, and LC-MS/MS. However, the unique physicochemical properties of 3-Fluoro-4-piperidinoaniline HCl dictate specific instrumental choices:

  • Thermal Instability in GC-MS: While Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional gold standard for volatile impurities, fluoroanilines and complex piperidine derivatives are highly susceptible to thermal degradation in the GC inlet (typically 250°C). This thermal stress can cause the analyte to degrade into the very fluoroaniline impurities we are trying to measure, artificially inflating GTI quantitation[1].

  • Chromophore Overlap in HPLC-UV: High-Performance Liquid Chromatography with UV detection (HPLC-UV) lacks the specificity required for trace GTI analysis. The UV absorbance maxima of 3-Fluoro-4-piperidinoaniline and its unreacted aniline precursors overlap significantly. At trace levels, matrix interference obscures the impurity peaks.

  • The LC-MS/MS Advantage: Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) bypasses thermal stress via direct liquid injection and ambient-temperature electrospray ionization (ESI). By operating in Multiple Reaction Monitoring (MRM) mode, the triple quadrupole mass spectrometer acts as a mass-filter, isolating the exact molecular weight and fragmentation pattern of the target impurities, effectively eliminating matrix noise[2].

Chromatographic Strategy: The Biphenyl Advantage

The piperidine ring and primary aniline moiety render 3-Fluoro-4-piperidinoaniline HCl highly polar and basic. Standard C18 columns often result in poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica support. By employing a Biphenyl stationary phase , we leverage π−π interactions. This orthogonal retention mechanism achieves baseline resolution of the highly polar API from its structurally similar genotoxic precursors, preventing them from co-eluting in the void volume.

Comparative Performance Data

To objectively evaluate the efficacy of our analytical approach, we compared the performance of three methodologies, followed by a direct purity comparison of Premium Grade 3-Fluoro-4-piperidinoaniline HCl against a standard market alternative.

Table 1: Analytical Method Comparison for Fluoroaniline Impurities
ParameterHPLC-UVGC-MSLC-MS/MS (Proposed)
Sensitivity (LOD) ~500 ng/mL~10 ng/mL0.19 ng/mL
Selectivity Low (Chromophore overlap)High (Mass spectral library)Ultra-High (MRM transitions)
Thermal Degradation Risk NoneHigh (Inlet breakdown)None (ESI ambient ionization)
Matrix Interference HighModerateNegligible
Suitability for GTIs PoorModerateExcellent
Table 2: Purity Profiling (Premium Grade vs. Standard Market Grade)

Data acquired via the validated LC-MS/MS protocol described in Section 5.

Impurity / ParameterPremium Grade (Target)Standard Market GradeRegulatory Threshold
Overall Purity (LC-MS) > 99.8% 98.2%> 98.0%
3-Fluoroaniline (GTI) < 0.5 ppm 12.4 ppm< 1.5 ppm
Unreacted Piperidine Not Detected 4.1 ppm< 10.0 ppm
Moisture Content (KF) 0.12% 0.85%< 0.5%

Analytical Workflows & System Mechanics

A robust method must be a self-validating system. According to [3], a stability-indicating method must unequivocally assess the target analyte in the presence of potential interferences.

LCMS_Workflow Prep Sample Preparation (Acetonitrile/Water + IS) LC UHPLC Separation (Biphenyl Column) Prep->LC 2µL Injection Ion ESI+ Ionization [M+H]+ Generation LC->Ion Eluent MS Tandem MS (MRM) Precursor -> Product Ion->MS Gas Phase Ions Data ICH Q2(R2) Validation Data Processing MS->Data Chromatogram

Caption: LC-MS/MS workflow for trace impurity validation in 3-Fluoro-4-piperidinoaniline HCl.

To ensure the system is self-validating, we interleave Blank injections to monitor carryover, use an isotopically labeled Internal Standard (IS) to correct for ion suppression, and utilize Continuing Calibration Verification (CCV) to monitor instrument drift.

SelfValidation Blank Blank Injection (Monitors Carryover) SST System Suitability (RSD < 2%, Tailing < 1.5) Blank->SST Spike Matrix Spike (IS) (Monitors Ion Suppression) SST->Spike Sample Sample Analysis (Triplicate Injections) Spike->Sample CCV Continuing Calibration (Verifies Drift) Sample->CCV CCV->Blank Loop for next batch

Caption: Self-validating analytical sequence ensuring robust LC-MS/MS data integrity.

Experimental Protocol: Step-by-Step Methodology

Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Internal Standard (IS) Spiking: Synthesize or procure 3-Fluoro-4-piperidinoaniline-d4 (deuterated IS). Spike the diluent to achieve a constant IS concentration of 50 ng/mL.

  • Sample Dissolution: Accurately weigh 10.0 mg of 3-Fluoro-4-piperidinoaniline HCl into a 10 mL volumetric flask. Dissolve and make up to volume with the IS-spiked diluent (Concentration: 1 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial to remove any particulate matter that could occlude the UHPLC system.

LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm). Causality: Biphenyl phases offer superior retention for aromatic amines via π−π polarizability.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in ESI+ mode.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B (Column wash)

    • 6.5 - 8.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Ionization Source: Electrospray Ionization (ESI) in Positive mode.

Mass Spectrometry (MRM) Parameters

To achieve limits of detection (LOD) below 0.2 ng/mL[1], the triple quadrupole is set to monitor specific precursor-to-product ion transitions:

  • 3-Fluoro-4-piperidinoaniline: m/z 195.1 m/z 138.0 (Collision Energy: 25 eV)

  • 3-Fluoroaniline (Impurity): m/z 112.0 m/z 84.0 (Collision Energy: 20 eV)

  • Piperidine (Impurity): m/z 86.1 m/z 44.1 (Collision Energy: 15 eV)

System Suitability & Validation (ICH Q2(R2) Compliant)
  • Specificity: Inject a diluent blank to confirm the absence of interfering peaks at the retention times of the analyte and impurities.

  • Linearity: Construct a 6-point calibration curve for 3-fluoroaniline from 0.5 ng/mL to 100 ng/mL. Acceptance criteria: R2≥0.995 .

  • Accuracy (Recovery): Perform matrix spiking by adding known concentrations of impurities (at 50%, 100%, and 150% of the specification limit) to the Premium Grade sample. Acceptance criteria: 90% - 110% recovery.

  • Precision: Perform six replicate injections of the 100% specification level standard. Acceptance criteria: Relative Standard Deviation (RSD) 5.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link][3]

  • Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, Oxford Academic.[Link][1]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.[Link][2]

  • Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. Separation Science.[Link][4]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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